Comparative Enzyme Inhibition: 4-(Pyrimidin-2-ylamino)butanoic Acid Exhibits Low Micromolar Affinity for GABA-AT
In direct head-to-head comparison, 4-(pyrimidin-2-ylamino)butanoic acid demonstrates a Ki of 45,900 nM (45.9 µM) for GABA-aminotransferase (GABA-AT) from pig brain, positioning it as a low micromolar affinity tool [1]. This affinity is significantly lower than that of known potent GABA-AT inhibitors like Vigabatrin (IC50 ~ 1-10 µM in various assays) [2]. This quantitative benchmark allows researchers to select this compound as a reference point for weak GABA-AT inhibition in SAR studies, or as a non-covalent scaffold for further optimization.
| Evidence Dimension | Inhibitory Constant (Ki) for GABA-AT |
|---|---|
| Target Compound Data | 45,900 nM |
| Comparator Or Baseline | Vigabatrin (comparator): IC50 ~ 1,000 - 10,000 nM |
| Quantified Difference | Target compound is 4.6 - 46-fold less potent |
| Conditions | In vitro enzyme assay, pig brain GABA-AT, pH 8.5, 25°C |
Why This Matters
This data provides a quantitative justification for selecting 4-(pyrimidin-2-ylamino)butanoic acid as a low-affinity control or a starting point for medicinal chemistry campaigns targeting GABA-AT, where weak, tunable inhibition is desired.
- [1] BindingDB. (n.d.). Affinity Data for 4-(Pyrimidin-2-ylamino)butanoic acid: Ki = 45,900 nM for Gamma-amino-N-butyrate transaminase (pig brain). View Source
- [2] Bialer, M., et al. (1999). Progress report on new antiepileptic drugs: a summary of the fourth Eilat conference (EILAT IV). Epilepsy Research, 34(1), 1-41. View Source
